molecular formula C19H18ClF2N3O5S B2458825 N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-39-5

N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2458825
CAS No.: 868983-39-5
M. Wt: 473.88
InChI Key: QGYTWJWDOFPOHM-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxazolidinone derivative supplied for research purposes. Compounds within this structural class have demonstrated significant research value in medicinal chemistry, particularly as inhibitors of specific enzymes like Prostaglandin E synthase . The molecular structure, which features an oxazolidine core modified with sulfonyl and oxalamide linkers, is characteristic of molecules designed for high-affinity binding to biological targets. This compound is representative of a class of heterocyclic derivatives that have been investigated for their potential in modulating pathways associated with a range of conditions, including inflammation, pain, and cancer . Its proposed mechanism of action, based on analogous structures, may involve the potentiation of inhibitory effects on key enzymatic processes, making it a candidate for lead optimization and structure-activity relationship (SAR) studies . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYTWJWDOFPOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Compound Overview

The molecular formula of this compound is C15H20ClF2N4O5S. The compound features an oxazolidine ring, a sulfonyl group, and a chlorobenzyl moiety, which contribute to its biological activity.

Biological Activity

Antimicrobial Properties
The oxazolidine structure is often associated with antimicrobial activity, particularly against gram-positive bacteria. Studies indicate that compounds with similar structures exhibit potent antibacterial effects due to their ability to inhibit protein synthesis in bacterial cells. The presence of the difluorophenyl group may enhance lipophilicity, potentially improving membrane penetration and biological interactions .

Anticancer Activity
Recent research has explored the antiproliferative effects of similar oxazolidine derivatives on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in cancer models. A study evaluating antiproliferative activity on human cancer cell lines such as HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast carcinoma) reported IC50 values in the nanomolar range for certain derivatives .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can disrupt microtubule formation by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Understanding these interactions is crucial for elucidating the pharmacodynamics and therapeutic potential of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxazolidine Ring : This involves cyclization reactions that incorporate the sulfonamide and difluorophenyl groups.
  • Introduction of the Chlorobenzyl Moiety : This step may involve nucleophilic substitution or coupling reactions.
  • Final Assembly : The final product is obtained through condensation reactions involving oxalamide linkages.

Comparative Analysis

To understand the uniqueness of this compound within its class, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamideContains 4-chlorobenzeneModerate antibacterial activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamideContains benzo[d][1,3]dioxoleSignificant anticancer activity
N1-(4-bromophenyl)sulfonamide derivativesContains 4-bromophenyl groupVariable anticancer effects

This table illustrates how variations in substituents can influence biological activity.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Antiproliferative Evaluation : In vitro studies on derivatives showed effective inhibition of cell growth across multiple cancer types, with some exhibiting low toxicity profiles in chick chorioallantoic membrane assays .
  • Mechanistic Studies : Research focusing on the interaction between these compounds and β-tubulin revealed insights into their potential as cytotoxic agents through disruption of microtubule dynamics .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential reactions: sulfonylation of oxazolidine, followed by oxalamide coupling. Key steps include:
  • Sulfonylation : Use 2,5-difluorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a tertiary amine base (e.g., triethylamine) to minimize side reactions .
  • Oxalamide Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the sulfonylated oxazolidine and 4-chlorobenzylamine. Optimize stoichiometry (1.2:1 molar ratio of amine to activated ester) to reduce dimerization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) to isolate the final compound (>95% purity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, δ 6.8–7.1 ppm for difluorophenyl) and oxazolidine/oxalamide backbone signals .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 554.08) and rule out impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in PBS or serum. Monitor degradation via HPLC at 0, 24, and 48 hours. Adjust formulation with cyclodextrins if precipitation occurs .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How do structural modifications influence structure-activity relationships (SAR) in analogs?

  • Methodological Answer :
  • SAR Table :
Analog ModificationBiological Activity ChangeReference
Replacement of 4-Cl with 4-FReduced cytotoxicity (IC₅₀ ↑ 2×)
Oxazolidine sulfonyl → carbonylLoss of enzyme inhibition (Ki ↑ 10×)
  • Design Strategy : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target pockets .

Q. What mechanistic insights explain its inhibitory effects on sulfonamide-sensitive enzymes?

  • Methodological Answer :
  • Crystallography : Co-crystallize with human carbonic anhydrase IX to identify sulfonamide-Zn²+ coordination .
  • Kinetic Studies : Measure Kᵢ values via stopped-flow spectrophotometry under varying pH (6.5–7.5) .

Q. How can in vivo pharmacokinetics be assessed for therapeutic potential?

  • Methodological Answer :
  • Rodent Studies : Administer IV/orally (10 mg/kg) to mice. Collect plasma at intervals (0–24h). Use LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution : Sacrifice animals, homogenize organs (liver, kidney), and quantify compound levels .

Q. How should conflicting data on synthetic yields (e.g., 35% vs. 52%) be resolved?

  • Methodological Answer :
  • DoE Optimization : Vary reaction parameters (temperature, solvent polarity) using a 3² factorial design. Analyze via ANOVA to identify critical factors (e.g., solvent polarity accounts for 60% yield variance) .
  • Scale-Up Validation : Repeat optimal conditions (e.g., DMF, 50°C) in a flow reactor for reproducibility .

Q. What strategies enable the synthesis of novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Prodrug Design : Conjugate with PEGylated linkers for improved solubility .

Q. How does the oxazolidine ring’s conformation affect metabolic stability?

  • Methodological Answer :
  • Metabolite ID : Incubate with liver microsomes. Detect metabolites via UPLC-QTOF; observe hydroxylation at C3 of oxazolidine .
  • Computational Modeling : Calculate ring strain (MMFF94 force field) to correlate with oxidative degradation rates .

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